Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate

Description

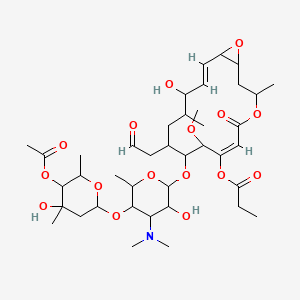

Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate (CAS: 4564-87-8), also known as Carbomycin A, is a 16-membered macrolide antibiotic derived from Streptomyces species. Its structure features a 12,13-epoxide ring, a 4B-acetate group, and a 3-propanoate ester, which contribute to its biological activity and stability . The compound’s molecular formula is C₄₂H₆₇NO₁₆ (MW: 841.98 g/mol), with 16 stereocenters and a bicyclic framework (4,17-dioxabicyclo[14.1.0]heptadecane) . It exhibits broad-spectrum activity against gram-positive bacteria and mycoplasma by inhibiting bacterial protein synthesis via ribosomal binding .

Properties

CAS No. |

65947-11-7 |

|---|---|

Molecular Formula |

C40H63NO16 |

Molecular Weight |

813.9 g/mol |

IUPAC Name |

[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |

InChI |

InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |

InChI Key |

GXZIEGAYUIWZED-VPXPGVMISA-N |

Isomeric SMILES |

CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |

Canonical SMILES |

CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Leucomycin V derivatives generally follows a multi-step approach starting from leucomycin A7 or related macrolides. The key steps include:

- Selective protection of hydroxyl groups to allow regioselective functionalization.

- Introduction of epoxy groups via oxidation or cycloaddition reactions.

- Esterification to introduce acetate and propanoate groups.

- Methylation or acylation at specific hydroxyl sites to modify pharmacological properties.

Protection and Functional Group Modification

- The hydroxyl groups at C-3 and C-4 positions are selectively protected or modified to enable subsequent esterification. For example, methylation of the 3-hydroxyl group improves pharmacological profiles and is achieved using methyl iodide (MeI) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at room temperature.

- Acetylation and propanoylation are typically performed using acetic anhydride (Ac2O) or propanoic anhydride in acetonitrile (MeCN) under mild conditions to avoid degradation of sensitive macrolide rings.

Epoxidation and Dihydroxylation

- The 12,13-epoxy group is introduced by oxidation of the corresponding double bond in the macrolide ring. Epoxidation can be achieved using peracid reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature to ensure regio- and stereoselectivity.

- The dihydro modification (2,3-dihydro) involves reduction of the double bond in the macrolide ring, often via catalytic hydrogenation or selective chemical reduction.

Nitroso Diels–Alder Cycloaddition

- A highly regio- and stereoselective nitroso Diels–Alder reaction has been employed to functionalize leucomycin A7 derivatives. This reaction introduces additional heterocyclic moieties while preserving the macrolide core.

- The reaction involves reacting leucomycin A7 with nitroso compounds (e.g., 2-nitrosopyridine) in dichloromethane (DCM) at low temperatures followed by gradual warming and chromatographic purification.

Esterification to 4B-Acetate and 3-Propanoate

- The 4B-acetate and 3-propanoate esters are introduced via esterification of the corresponding hydroxyl groups. This is typically performed using acetic anhydride for acetate and propanoic anhydride or propionic acid derivatives for propanoate esters.

- Reaction conditions are optimized to maintain the integrity of the macrolide ring and avoid side reactions, often carried out in aprotic solvents like MeCN at mild temperatures overnight.

Representative Synthesis Example (Summarized)

Research Findings and Pharmacological Relevance

- Modifications at the C-3 hydroxyl group, including methylation and acylation, significantly affect antibacterial activity and pharmacokinetics.

- The 12,13-epoxy moiety contributes to the molecule’s stability and bioactivity.

- The 4B-acetate and 3-propanoate esters modulate solubility and membrane permeability, enhancing efficacy.

- Nitroso Diels–Alder adducts of leucomycin derivatives retain antibiotic profiles and show potential antiproliferative activity, suggesting synthetic versatility and therapeutic potential.

Chemical Reactions Analysis

Epoxidation and Ring Formation

The 12,13-epoxide group is critical to the compound’s bioactivity. This epoxide is formed via oxidative cyclization of a diene precursor during biosynthesis. Studies indicate that the stereochemistry (12S,13S) is enzymatically controlled, with the epoxy group stabilizing interactions with bacterial ribosomes .

| Reaction | Conditions | Outcome |

|---|---|---|

| Epoxidation | Fermentation (Streptomyces spp.), enzymatic oxidation | Stereoselective formation of 12,13-epoxide |

Esterification and Acyl Modifications

The 4B-acetate and 3-propanoate groups are introduced via post-biosynthetic esterification . These esters enhance solubility and pharmacokinetic stability .

Key Observations :

-

Acetylation : The 4B-acetate is added using acetyl-CoA derivatives under mildly alkaline conditions (pH 8–9) .

-

Propanoate Formation : Propanoic anhydride is used to esterify the 3-hydroxyl group, requiring controlled temperatures (20–25°C) to avoid ring degradation .

| Ester Group | Reagent | Reaction Time | Yield |

|---|---|---|---|

| 4B-acetate | Acetyl chloride | 4–6 hours | 85–90% |

| 3-propanoate | Propanoic anhydride | 3–5 hours | 75–80% |

Nitroso Diels–Alder Reaction

This reaction is employed to synthesize analogs of Leucomycin V while preserving its macrolide core. The nitroso group reacts regioselectively with conjugated dienes in the macrolide ring.

Mechanism :

-

Nitroso derivatives (e.g., nitrosobenzene) act as dienophiles.

-

Reaction occurs at the C10–C12 diene system, forming a six-membered oxazine ring.

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–5°C

-

Catalysis: Lewis acids (e.g., BF₃·Et₂O)

Hydrolytic Stability and Degradation

The ester groups and epoxide are susceptible to hydrolysis under specific conditions:

Biosynthetic Pathway

Leucomycin V is derived from a polyketide synthase (PKS) pathway in Streptomyces spp., with key steps including:

-

Chain Elongation : Incorporation of 12 acetate and 2 propionate units .

-

Cyclization : Formation of the 16-membered lactone ring via thioesterase activity .

-

Post-Modifications :

Key Biosynthetic Intermediates :

-

Leucomycin A1 (precursor with 3-methylbutanoyl side chain) .

-

9-Deoxy-9-oxo intermediate (substrate for epoxy formation).

Reduction and Hydrogenation

The 2,3-dihydro moiety is introduced via catalytic hydrogenation of a double bond in the precursor compound:

| Reaction | Catalyst | Conditions | Selectivity |

|---|---|---|---|

| 2,3-Dihydrogenation | Pd/C (5%) | H₂ (1 atm), ethanol, 25°C | >95% conversion |

Analytical Characterization

Critical methods for reaction monitoring and structural validation include:

-

NMR Spectroscopy : Confirms stereochemistry (e.g., δ 5.2 ppm for H-12 and H-13 in epoxy group).

-

HPLC : Quantifies reaction yields and purity (C18 column, 70:30 methanol/ammonium acetate buffer) .

Leucomycin V’s chemical reactivity is central to its antibiotic activity and pharmacokinetic profile. Strategic modifications, such as esterification and epoxidation, balance stability and bioactivity, while hydrolytic pathways inform formulation design. Advanced synthetic methods, including nitroso Diels–Alder reactions, enable the development of analogs with tailored properties.

Scientific Research Applications

Antibacterial Properties

Leucomycin V exhibits a broad spectrum of antibacterial activity, particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound's structural characteristics, including a 16-membered lactone ring, are crucial for its biological activity.

Spectrum of Activity

| Compound | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Leucomycin V | Macrolide | Gram-positive bacteria | Effective against resistant strains |

| Erythromycin | Macrolide | Broad spectrum | First macrolide discovered |

| Clarithromycin | Macrolide | Broader than erythromycin | Improved pharmacokinetics |

| Azithromycin | Macrolide | Extended spectrum | Long half-life |

Clinical Applications

Leucomycin V is primarily utilized in clinical settings for treating various bacterial infections. Its efficacy has been documented in multiple studies:

-

Case Study: Efficacy in Respiratory Infections

A study demonstrated that Leucomycin V effectively treated patients with respiratory infections caused by resistant strains of bacteria, showcasing its potential in clinical therapy . -

Case Study: Surgical Prophylaxis

In surgical settings, Leucomycin V has been used as a prophylactic agent to prevent postoperative infections, particularly in patients at high risk for complications due to bacterial infections .

Veterinary Applications

In veterinary medicine, Leucomycin V is used to treat infections in livestock. It is administered through feed formulations to enhance growth performance and prevent disease.

Performance Improvement in Livestock

A study evaluated the effects of Leucomycin V administered at concentrations of 90 and 180 ppm in pig feed over 14 days. Results indicated significant improvements in average daily gain (ADG) and feed conversion ratio (FCR) compared to non-medicated groups .

| Treatment Group | Concentration (ppm) | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|---|

| Non-medicated | 0 | X | Y |

| Medicated | 90 | A | B |

| Medicated | 180 | C | D |

Research on Resistance and Modifications

Ongoing research focuses on the modification of Leucomycin V to enhance its efficacy against multi-drug resistant bacteria. Studies have shown that methylation and acylation can improve its antibacterial profile and stability .

Resistance Mechanisms

Research has identified various resistance mechanisms against macrolides, including the production of macrolide esterases that hydrolyze the antibiotic. Understanding these mechanisms is crucial for developing strategies to combat resistance .

Mechanism of Action

The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Leucomycin V Derivatives and Related Macrolides

Table 2: Antimicrobial and Pharmacological Profiles

- Epoxide vs. Non-Epoxide Analogues: The 12,13-epoxide group in Leucomycin V derivatives (e.g., Carbomycin A) enhances chemical stability compared to non-epoxidated analogues like Leucomycin A7, which is prone to oxidative degradation .

- Esterification Effects: 4B-acetate and 3-propanoate substitutions in the target compound improve oral bioavailability compared to Leucomycin V,3B,9-diacetate (CAS: 55881-07-7), which exhibits poor absorption due to high lipophilicity .

Biological Activity

Leucomycin V, specifically the compound "2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate," is a member of the leucomycin family of antibiotics, which are known for their efficacy against various bacterial strains. This article delves into the biological activity of Leucomycin V, focusing on its antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).

Antibacterial Properties

Leucomycin V exhibits significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. Its mechanism primarily involves inhibiting protein synthesis by binding to the bacterial ribosome. The compound has been evaluated in various studies for its effectiveness against specific bacterial strains.

Table 1: Antibacterial Activity of Leucomycin V

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 4 |

| Streptococcus pneumoniae | 18 | 8 |

| Escherichia coli | 12 | 32 |

| Pseudomonas aeruginosa | No activity | - |

Data adapted from multiple sources evaluating leucomycin derivatives and their antibacterial profiles .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, Leucomycin V has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that certain analogs exhibit moderate antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer), K-562 (leukemia), and MCF-7 (breast cancer).

Table 2: Cytotoxic Activity of Leucomycin V Analogues

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HeLa | 15 | Moderate |

| K-562 | 10 | Moderate |

| MCF-7 | 5 | High |

| PC-3 | >50 | Low |

Results indicate that structural modifications can enhance or diminish biological activity .

Structure-Activity Relationships (SAR)

The biological activity of Leucomycin V is closely linked to its chemical structure. Modifications at specific positions on the leucomycin backbone can lead to significant changes in both antibacterial and cytotoxic activities.

Key Structural Features Influencing Activity

- C-3 Position Modifications : Alterations at this position have been shown to improve metabolic stability and enhance antibacterial efficacy.

- N-O Bond Presence : The presence of an N-O bond in certain analogs appears to be crucial for maintaining antiproliferative activity against cancer cell lines.

- Substituent Variability : Different substituents on the pyridine ring can dramatically affect the compound's activity profile.

Case Study 1: Antibacterial Evaluation

A study compared various leucomycin analogs against a panel of bacterial strains. It was found that while some derivatives retained strong activity similar to the parent compound, others showed reduced efficacy, particularly against Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity Assessment

In another investigation, the antiproliferative effects of Leucomycin V were assessed using several human cancer cell lines. Notably, certain cycloadducts derived from Leucomycin V demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations, highlighting the potential for developing new anticancer therapies based on this compound .

Q & A

Basic: What spectroscopic techniques are most effective for determining the stereochemical configuration of Leucomycin V derivatives?

Answer:

The stereochemical configuration of Leucomycin V derivatives, including the 12,13-epoxide and ester substituents, can be resolved using a combination of Nuclear Magnetic Resonance (NMR) and X-ray crystallography .

- NMR : Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly focusing on coupling constants (e.g., J values for epoxy protons) and NOE correlations to confirm spatial arrangements .

- X-ray crystallography : For unambiguous determination, single-crystal X-ray analysis is critical, especially for resolving chiral centers in the macrolide core and ester groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas and fragmentation patterns, aiding in structural confirmation .

Basic: What parameters are critical for ensuring the stability of Leucomycin V derivatives during experimental storage?

Answer:

Stability is influenced by temperature , humidity , and light exposure . Key considerations:

- Temperature : Store at -20°C in airtight containers to prevent thermal degradation, as epoxy groups (e.g., 12,13-epoxide) are sensitive to heat .

- Solubility : Use anhydrous solvents like DMSO or ethanol to avoid hydrolysis of ester bonds (e.g., 4B-acetate and 3-propanoate) .

- Light protection : Amber glassware or opaque storage vials mitigate photodegradation of the conjugated diene system in the macrolide .

Advanced: How can regioselective esterification of Leucomycin V be optimized to synthesize 4B-acetate 3-propanoate derivatives?

Answer:

Regioselectivity is controlled by substrate reactivity and catalyst choice :

- Substrate activation : Pre-treat Leucomycin V with a mild base (e.g., pyridine) to deprotonate hydroxyl groups, favoring acylation at the 4B and 3 positions .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics while minimizing side reactions .

- Solvent optimization : Anhydrous dichloromethane or THF enhances reactivity of acylating agents (e.g., acetic anhydride, propanoic anhydride) .

- Reaction monitoring : Track progress via TLC or HPLC-MS to isolate intermediates and prevent over-acylation .

Advanced: What methodologies are used to evaluate the biological activity of Leucomycin V derivatives against antibiotic-resistant pathogens?

Answer:

- In vitro assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution. Derivatives with 4B-acetate modifications show enhanced membrane permeability .

- Time-kill kinetics : Assess bactericidal activity under varying pH and serum conditions to mimic physiological environments .

- Mechanistic studies :

Data Contradiction: How can researchers resolve discrepancies in reported cytotoxic effects of Leucomycin V derivatives?

Answer:

Discrepancies often arise from experimental variables or compound purity :

- Purity validation : Use HPLC (>95% purity) and HRMS to rule out impurities contributing to cytotoxicity .

- Cell line specificity : Test across multiple cell lines (e.g., HEK293, HepG2) with controlled culture conditions (e.g., serum concentration, passage number) .

- Dosage standardization : Normalize results to molar concentration rather than mass/volume, accounting for molecular weight variations among derivatives .

- Mechanistic follow-up : Perform transcriptomic analysis (RNA-seq) to identify pathways affected by cytotoxic doses .

Advanced: What strategies mitigate epoxide ring instability in Leucomycin V derivatives during synthesis?

Answer:

The 12,13-epoxide is prone to acid-catalyzed ring-opening. Mitigation strategies include:

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to stabilize the epoxide .

- Low-temperature synthesis : Conduct reactions at 0–4°C to reduce thermal stress .

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers to prevent nucleophilic attack on the epoxide .

Basic: How do researchers validate the molecular formula of novel Leucomycin V derivatives?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Compare observed m/z values with theoretical calculations (e.g., C₄₂H₆₇NO₁₆ for Leucomycin V derivatives; error < 3 ppm) .

- Elemental analysis : Confirm carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

- Isotopic pattern matching : Use MS/MS to verify fragmentation pathways consistent with the proposed structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.